4-Acetamido-1H-pyrrole-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)9-5-2-6(7(11)12)8-3-5/h2-3,8H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPQOGMJNRCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Natural Occurrence Research
Isolation and Identification from Biological Sources
The discovery and characterization of 4-Acetamido-1H-pyrrole-2-carboxylic acid are intrinsically linked to the study of microbial secondary metabolism, particularly within the actinomycetes.
Microbial Origins and Isolation Techniques (e.g., Streptomyces species)
This compound has been identified as a metabolite produced by bacteria of the genus Streptomyces, which are Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites, including many clinically useful antibiotics. nih.govijabbr.com The isolation of Streptomyces species from environmental sources, such as soil, is a critical first step in the discovery of novel natural products.
Standard isolation techniques for Streptomyces typically involve the following steps:
Sample Collection: Soil samples are collected from diverse environments.
Serial Dilution: The soil samples are suspended in a sterile liquid and serially diluted to reduce the microbial population to a countable number.
Plating: Aliquots of the dilutions are spread onto selective agar (B569324) media. Media such as Starch Casein Agar (SCA) and International Streptomyces Project (ISP) media are commonly used to favor the growth of Streptomyces over other bacteria and fungi.
Incubation: The plates are incubated under controlled conditions to allow for the growth of distinct colonies.
Purification: Colonies exhibiting the characteristic morphology of Streptomyces (filamentous, often with a chalky appearance due to spore formation) are selected and sub-cultured to obtain pure isolates.
Once a pure culture of a Streptomyces species, such as Streptomyces ambofaciens, is established, the production and isolation of specific metabolites like this compound can be undertaken. This typically involves large-scale fermentation of the bacterium, followed by extraction of the culture broth with organic solvents and subsequent chromatographic purification to isolate the compound of interest.
| Microorganism | Significance |
| Streptomyces ambofaciens | A known producer of congocidine (B231845), for which this compound is a key precursor. |
| Streptomyces coelicoflavus | Has been found to produce 1H-pyrrole-2-carboxylic acid, a related compound. |
| Streptomyces sp. CK4412 | Contains a pyrrole-2-carboxylic acid decarboxylase, indicating metabolic pathways involving pyrrole-2-carboxylates. uniprot.org |
Enzymatic Synthesis and Mechanistic Elucidation (e.g., from N-acetylglucosamine)
Research has revealed a novel biosynthetic pathway for this compound that originates from the carbohydrate N-acetylglucosamine (GlcNAc). nih.govnih.gov This is a departure from the more commonly observed biosynthesis of pyrrole-2-carboxylates from the amino acid L-proline.
The enzymatic conversion of N-acetylglucosamine to this compound is understood to involve a series of carbohydrate-processing enzymes. While the complete, detailed enzymatic cascade is a subject of ongoing research, the general understanding is that the sugar is transformed through several enzymatic steps to form the pyrrole (B145914) ring. This pathway highlights the metabolic versatility of Streptomyces in utilizing primary metabolites like sugars to construct complex secondary metabolite precursors.
Role as a Key Precursor in Natural Product Biosynthesis (e.g., Congocidine Pathway)
One of the most significant roles of this compound is its function as a key building block in the biosynthesis of the pyrrolamide antibiotic, congocidine (also known as netropsin). Congocidine is a DNA minor groove-binding agent with antimicrobial and antiviral properties.
Feeding studies using isotopically labeled compounds in cultures of Streptomyces ambofaciens have confirmed that this compound is directly incorporated into the congocidine structure. The congocidine biosynthetic gene cluster encodes a non-ribosomal peptide synthetase (NRPS) machinery that is responsible for the assembly of the final antibiotic. In this process, this compound is activated and loaded onto the NRPS, where it is subsequently modified and linked to other building blocks to form the mature congocidine molecule.
Comparative Biosynthetic Analyses with Related Pyrrole-Containing Metabolites
The biosynthesis of this compound from N-acetylglucosamine provides an interesting contrast to the biosynthetic pathways of other pyrrole-containing natural products. nih.gov A significant number of pyrrole moieties in natural products are derived from amino acids, most notably L-proline. nih.gov
The table below provides a comparative overview of these two distinct biosynthetic routes to pyrrole-2-carboxylate derivatives.
| Feature | Biosynthesis from N-acetylglucosamine | Biosynthesis from L-proline |
| Precursor Molecule | N-acetylglucosamine (a carbohydrate) | L-proline (an amino acid) |
| Key Intermediates | Involves phosphorylated sugar intermediates. | L-prolyl-S-PCP (peptidyl carrier protein) |
| Enzymatic Machinery | Carbohydrate-processing enzymes. | Adenylation (A) and peptidyl carrier protein (PCP) domains of NRPSs, and acyl-CoA dehydrogenases. nih.gov |
| Mechanism of Ring Formation | Believed to involve cyclization and aromatization of the sugar backbone. | Involves the oxidation of the proline ring while it is tethered to a peptidyl carrier protein. nih.gov |
| Example Natural Product | Congocidine (via this compound) | Undecylprodigiosin, Pyoluteorin |
This comparison underscores the diverse evolutionary strategies that microorganisms have developed to synthesize the pyrrole ring, a fundamental heterocyclic scaffold in a wide range of bioactive natural products. The utilization of a sugar precursor for the formation of a pyrrole ring, as seen in the case of this compound, expands our understanding of the metabolic logic underlying natural product biosynthesis.
Synthetic Methodologies for 4 Acetamido 1h Pyrrole 2 Carboxylic Acid and Its Analogs
Retrosynthetic Strategies for the Pyrrole (B145914) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-acetamido-1H-pyrrole-2-carboxylic acid, a primary disconnection involves the amide bond, leading to 4-amino-1H-pyrrole-2-carboxylic acid and an acetylating agent. The amino group can be envisioned as arising from the reduction of a nitro group, a common strategy in the synthesis of aromatic amines. This leads to 4-nitro-1H-pyrrole-2-carboxylic acid as a key intermediate.
Further disconnection of the pyrrole ring itself can be approached through several classical methods:
Paal-Knorr Synthesis: This approach involves the disconnection of the C2-C3 and C4-C5 bonds, leading to a 1,4-dicarbonyl compound and ammonia (B1221849) or a primary amine. For the target molecule, this would require a 1,4-dicarbonyl precursor bearing a protected amino or nitro group at the appropriate position.
Hantzsch Pyrrole Synthesis: This strategy involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org A retrosynthetic disconnection based on the Hantzsch synthesis would break down the pyrrole ring into these three components, with the substituents on the final pyrrole being determined by the choice of starting materials.
Van Leusen Pyrrole Synthesis: This method utilizes a tosylmethyl isocyanide (TosMIC) reagent and a Michael acceptor. Retrosynthetically, this would involve disconnecting the pyrrole into a substituted alkene and a TosMIC derivative. researchgate.netdntb.gov.ua
These retrosynthetic pathways provide a roadmap for the de novo synthesis of the this compound scaffold from simple precursors.
De Novo Synthesis Approaches to the this compound Scaffold
The multi-step synthesis of this compound can be achieved from simple, readily available starting materials. One plausible synthetic route, based on established chemical transformations, involves the initial construction of a substituted pyrrole ring followed by functional group interconversions.
A common strategy for introducing an amino group at the 4-position of a pyrrole ring is through the reduction of a nitro group. Therefore, a key intermediate in the synthesis of the target molecule is a 4-nitropyrrole-2-carboxylic acid derivative. The synthesis of ethyl 4-nitropyrrole-2-carboxylate has been reported, and this compound can serve as a versatile precursor. molbase.com
A potential multi-step synthesis is outlined below:
Nitration of a Pyrrole-2-carboxylate: Ethyl pyrrole-2-carboxylate can be nitrated to introduce a nitro group at the 4-position, yielding ethyl 4-nitropyrrole-2-carboxylate.
Reduction of the Nitro Group: The nitro group of ethyl 4-nitropyrrole-2-carboxylate can be reduced to an amino group using standard reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl), to afford ethyl 4-amino-1H-pyrrole-2-carboxylate.
N-Acetylation: The resulting amino group can be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield ethyl 4-acetamido-1H-pyrrole-2-carboxylate.
Ester Hydrolysis: Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH) followed by acidification, to yield the target compound, this compound.
An alternative approach involves the synthesis of 4-aminopyrrole-2-carboxylates from N-protected 4-oxoproline benzyl (B1604629) esters. nih.gov This method involves the treatment of the 4-oxoproline derivative with various amines in the presence of a catalytic amount of acid to yield the corresponding 4-aminopyrrole-2-carboxylic acid benzyl esters. nih.gov Subsequent N-acetylation and deprotection of the benzyl ester would provide the desired product.
| Step | Intermediate/Product | Key Reagents |
|---|---|---|
| 1 | Ethyl 4-nitropyrrole-2-carboxylate | Ethyl pyrrole-2-carboxylate, Nitrating agent (e.g., HNO₃/H₂SO₄) |
| 2 | Ethyl 4-amino-1H-pyrrole-2-carboxylate | Reducing agent (e.g., H₂/Pd-C, Sn/HCl) |
| 3 | Ethyl 4-acetamido-1H-pyrrole-2-carboxylate | Acetylating agent (e.g., Acetyl chloride, Acetic anhydride) |
| 4 | This compound | Base (e.g., NaOH, KOH) followed by acid |
Several named reactions are instrumental in the construction of the pyrrole ring, allowing for the introduction of desired substituents through the careful selection of starting materials.
Paal-Knorr Pyrrole Synthesis: This is a straightforward method for synthesizing pyrroles by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in To synthesize the this compound scaffold, a 1,4-dicarbonyl precursor with a protected amino or nitro group at the C3 position would be required. The reaction proceeds under neutral or weakly acidic conditions, and the use of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org
Hantzsch Pyrrole Synthesis: This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgquimicaorganica.org The substituents on the final pyrrole ring are determined by the R-groups on the starting materials. For the target molecule, a β-ketoester containing a protected amino group or a precursor to the acetamido group would be necessary.
Van Leusen Pyrrole Synthesis: This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. researchgate.netnih.gov This method is particularly useful for the synthesis of polysubstituted pyrroles. To obtain the desired substitution pattern, a Michael acceptor containing a protected amino or nitro group would be reacted with TosMIC.
These cyclization reactions offer versatile pathways to the pyrrole core, with the choice of method often depending on the availability of the starting materials and the desired substitution pattern.
In recent years, there has been a growing interest in the development of sustainable synthetic methods that utilize renewable resources. One such approach is the synthesis of pyrrole-2-carboxylic acid (PCA) from bio-feedstocks. A notable example is the reaction of D-glucosamine, which can be derived from chitin, and pyruvic acid, which can be obtained from cellulose. researchgate.net
This method represents a green and sustainable alternative to traditional petroleum-based syntheses. The reaction is typically carried out in an aqueous medium, and optimization of reaction conditions, such as temperature and pH, can lead to significant yields of PCA. While this method directly yields the parent pyrrole-2-carboxylic acid, subsequent functionalization steps, such as nitration, reduction, and acetylation as described in section 3.2.1, would be necessary to arrive at this compound.
| Approach | Key Starting Materials | Advantages | Challenges |
|---|---|---|---|
| Multi-Step Synthesis | Simple aromatic/aliphatic precursors | Well-established reactions, high purity products | Multiple steps, potentially lower overall yield |
| Targeted Cyclization | Functionalized dicarbonyls, ketoesters, alkenes | Convergent synthesis, direct installation of substituents | Availability of specific starting materials |
| Bio-feedstock Utilization | D-glucosamine, pyruvic acid | Sustainable, renewable resources | Requires further functionalization steps |
Derivatization Strategies of this compound
The carboxylic acid group of this compound is a versatile handle for further derivatization, allowing for the synthesis of a variety of analogs with potentially modified biological activities. Common modifications include esterification, amidation, and hydrazide formation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. nih.gov Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.
Amidation: The formation of an amide bond can be accomplished by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Hydrazide Formation: Hydrazides can be synthesized by reacting the carboxylic acid or its corresponding ester with hydrazine (B178648) hydrate. This reaction is often carried out in a suitable solvent such as ethanol.
These derivatization reactions allow for the exploration of the structure-activity relationship of this compound analogs by introducing a wide range of functional groups at the 2-position of the pyrrole ring.
Chemical Transformations of the Acetamido Group (e.g., reduction to amine)
The acetamido group (-NHCOCH₃) on a pyrrole ring can undergo various chemical transformations to yield different functional groups, thereby increasing the molecular diversity of pyrrole derivatives. A key transformation is the reduction of the acetamido group to its corresponding amine.
This reduction can be achieved using strong reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing amides to amines. The reaction involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the acetamido group. A subsequent workup with water then yields the primary amine. Another reagent that can be employed is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), which also effectively reduces amides.
Beyond reduction, the acetamido group can be hydrolyzed back to the parent amine under either acidic or basic conditions. This process involves the cleavage of the amide bond. Additionally, the nitrogen of the acetamido group can be involved in further reactions, such as N-alkylation, although this is less common.
The ability to transform the acetamido group provides a versatile handle for the late-stage functionalization of pyrrole derivatives, allowing for the synthesis of a wide array of analogs with different properties and potential applications.
Regioselective Electrophilic and Nucleophilic Substitutions on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. pearson.com The regioselectivity of these substitutions is dictated by the stability of the carbocation intermediate (the arenium ion).
Electrophilic Substitution:
Nucleophilic Substitution:
Nucleophilic substitution on the pyrrole ring is less common due to the electron-rich nature of the ring. However, it can be achieved, particularly on pyrrole rings bearing strong electron-withdrawing groups. A strategy to facilitate nucleophilic substitution involves an umpolung approach, where the normal polarity of the ring is reversed. For example, dearomative double chlorination of 1H-pyrroles can form highly reactive dichloro-substituted 2H-pyrroles, which can then react with various nucleophiles. acs.org This allows for the stepwise and regioselective introduction of up to three different nucleophiles onto the pyrrole ring under mild, catalyst-free conditions. acs.org
Modern Synthetic Techniques for Pyrrole Derivatives
Recent advances in synthetic organic chemistry have provided more efficient and sustainable methods for the synthesis of pyrrole derivatives. These modern techniques often offer advantages in terms of atom economy, step economy, and environmental impact.
Cascade Reactions and Multicomponent Synthesis
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach is highly efficient as it allows for the construction of complex molecules in a single operation without the need to isolate intermediates. For example, a cascade reaction involving an aza-Michael addition followed by an intramolecular amidation-cyclization can be used to form N-substituted pyrrolidone rings. frontiersin.org
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. bohrium.comacs.org MCRs are highly convergent and offer significant advantages in terms of efficiency and diversity-oriented synthesis. bohrium.comacs.org A notable example is the one-pot sila-Stetter/Paal-Knorr strategy, which utilizes a thiazolium salt to catalyze the reaction between acylsilanes, unsaturated carbonyl compounds, and amines to produce highly substituted pyrroles. acs.orgacs.org This method generates a 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr reaction with an amine. acs.orgacs.orgtandfonline.com
The following table provides examples of multicomponent reactions used for the synthesis of pyrrole derivatives.
Transition Metal-Catalyzed Transformations (e.g., Cross-Coupling Reactions)
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com For the synthesis of pyrrole derivatives, transition metal-catalyzed reactions, particularly cross-coupling reactions, have been extensively developed. numberanalytics.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for introducing various substituents onto the pyrrole ring. These reactions typically involve the coupling of a halogenated or triflated pyrrole with an organometallic reagent. For instance, a one-pot sequential titanium-catalyzed [2+2+1] pyrrole synthesis followed by a Suzuki coupling reaction has been developed for the synthesis of pentasubstituted 2-aryl pyrroles. rsc.org
Other transition metals, such as copper, rhodium, and zinc, have also been employed in the synthesis of pyrroles. nih.govorganic-chemistry.orgnih.gov For example, a copper-hydride (CuH)-catalyzed coupling of enynes and nitriles provides an efficient route to polysubstituted pyrroles. nih.govmit.edu Rhodium and zinc catalysts have been used in the synthesis of pyrroles from dienyl azides. organic-chemistry.orgnih.gov
The table below summarizes some transition metal-catalyzed reactions for pyrrole synthesis.
Green Chemistry Principles in Pyrrole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net In the context of pyrrole synthesis, this has led to the development of more environmentally benign methodologies.
Key aspects of green chemistry in pyrrole synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids. semanticscholar.orgorientjchem.org Some reactions are even performed under solvent-free conditions. semanticscholar.orgresearchgate.net
Catalysis: Employing catalysts, especially heterogeneous catalysts that can be easily recovered and recycled, to improve reaction efficiency and reduce waste. nih.gov This includes the use of nanoparticles, metal salts, and acid-tolerant homogeneous iron catalysts. nih.govrsc.org
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound as alternative energy sources to accelerate reaction rates and reduce energy consumption. semanticscholar.orgresearchgate.net
Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of reactant atoms into the final product. bohrium.comacs.org
Use of Renewable Feedstocks: Developing synthetic routes that start from bio-based materials. For example, a sustainable synthesis of N-alkyl pyrrole carboxylic acid derivatives has been developed from biosourced 3-hydroxy-2-pyrones. acs.org
An example of a green synthetic route is the iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, which are derived from renewable resources. nih.gov This reaction eliminates two equivalents of hydrogen gas as the only byproduct. nih.gov
Structural Characterization and Advanced Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques would be employed for an unambiguous assignment of all proton and carbon signals.
A complete NMR analysis provides a detailed map of the molecule's carbon skeleton and the protons attached to it.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrrole (B145914) ring protons at positions 3 and 5 would appear as doublets in the aromatic region due to coupling with each other. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift (>10 ppm). The two N-H protons (one on the pyrrole ring and one on the acetamido group) would also present as singlets, with their chemical shifts being sensitive to solvent and concentration. The methyl protons of the acetyl group would yield a sharp singlet in the aliphatic region.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct carbon signals. Two signals would be in the downfield region characteristic of carbonyl carbons—one for the carboxylic acid and one for the amide. The four carbons of the pyrrole ring would appear in the aromatic region, with two signals corresponding to carbons bearing a proton (C3 and C5) and two corresponding to the substituted, or quaternary, carbons (C2 and C4). The final signal in the upfield region would be from the methyl carbon of the acetyl group.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. A key correlation, or cross-peak, would be observed between the pyrrole protons H-3 and H-5, confirming their spatial relationship on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the signals of H-3 and H-5 to the C-3 and C-5 carbon signals, respectively, and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular framework. Key expected correlations include those from the pyrrole proton H-3 to the carboxylic acid carbon (C-2) and the neighboring quaternary carbon (C-4). Similarly, H-5 would show correlations to C-4 and C-2. The methyl protons would show a correlation to the amide carbonyl carbon, confirming the acetamido substructure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Acetamido-1H-pyrrole-2-carboxylic acid Predicted values are based on typical chemical shifts for similar structural motifs.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| -COOH | >10 (broad s) | 160-170 | Carboxylic acid proton and carbon. |
| -NH (Pyrrole) | ~11-12 (broad s) | - | Pyrrole ring N-H proton. |
| -NH (Amide) | ~9-10 (s) | - | Acetamido group N-H proton. |
| C2 | - | ~125-135 | Quaternary carbon attached to COOH. |
| H3 / C3 | ~6.8-7.2 (d) | ~110-120 | Pyrrole ring CH. |
| C4 | - | ~120-130 | Quaternary carbon attached to acetamido group. |
| H5 / C5 | ~7.0-7.4 (d) | ~115-125 | Pyrrole ring CH. |
| Amide C=O | - | 168-175 | Amide carbonyl carbon. |
| -CH₃ | ~2.0-2.2 (s) | ~20-25 | Methyl group of the acetyl moiety. |
The acetamido group introduces the possibility of conformational isomers, or rotamers, due to restricted rotation around the C(4)-N(amide) bond. This restricted rotation is a result of the partial double-bond character of the amide C-N bond. At room temperature, this rotation may be fast on the NMR timescale, resulting in a single set of averaged signals. However, variable-temperature NMR studies could potentially resolve distinct signals for different rotamers at lower temperatures, allowing for the study of the rotational energy barrier.
Tautomerism is another consideration. While the amide and carboxylic acid groups exist overwhelmingly in their illustrated forms, the potential for minor tautomeric forms could be investigated. NMR is an effective tool for identifying and quantifying different tautomers present in equilibrium, should they exist in sufficient concentration.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₇H₈N₂O₃), the exact molecular weight is 168.0535 g/mol . nih.gov
In a typical electrospray ionization (ESI) experiment, the compound would be observed as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 169.0608 or a deprotonated molecule [M-H]⁻ at m/z 167.0462. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to several decimal places.
The fragmentation of the molecular ion in an MS/MS experiment would be expected to proceed through characteristic losses of small neutral molecules related to its functional groups.
Predicted Fragmentation Pathways:
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation pathway for carboxylic acids, leading to a significant fragment ion.
Loss of ketene (B1206846) (CH₂CO, 42 Da): Cleavage of the amide group can result in the loss of a neutral ketene molecule.
Loss of the acetyl group (•COCH₃, 43 Da): Radical loss of the acetyl moiety is another plausible pathway.
Table 2: Predicted Key Mass Spectrometry Fragments
| Predicted m/z (Positive Mode) | Formula | Identity/Origin |
|---|---|---|
| 169 | [C₇H₉N₂O₃]⁺ | Molecular Ion [M+H]⁺ |
| 151 | [C₇H₇N₂O₂]⁺ | Loss of H₂O from [M+H]⁺ |
| 125 | [C₆H₉N₂O]⁺ | Loss of CO₂ from [M+H]⁺ |
| 127 | [C₅H₇N₂O₂]⁺ | Loss of ketene (CH₂CO) from [M+H]⁺ |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
These spectroscopic techniques probe the vibrational modes of chemical bonds and the electronic transitions within the molecule, respectively, providing complementary structural information.
Infrared (IR) spectroscopy is excellent for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be complex but highly informative. A very broad absorption in the 3300-2500 cm⁻¹ region would be characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping in this region would be the N-H stretching bands from the pyrrole and amide groups (~3400-3200 cm⁻¹) and the aromatic C-H stretching (~3100 cm⁻¹). The carbonyl (C=O) stretching region is particularly diagnostic. Two distinct, strong absorptions are expected: one for the carboxylic acid C=O (typically ~1720-1700 cm⁻¹) and one for the amide C=O (the "Amide I" band, typically ~1680-1650 cm⁻¹). Another key feature would be the N-H bending vibration of the secondary amide (the "Amide II" band) around 1600-1500 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| 3400 - 3200 | N-H stretch | Pyrrole, Amide |
| ~3100 | C-H stretch | Aromatic (Pyrrole) |
| 1720 - 1700 | C=O stretch | Carboxylic Acid |
| 1680 - 1650 | C=O stretch (Amide I) | Amide |
| 1600 - 1500 | N-H bend (Amide II) | Amide |
| 1320 - 1210 | C-O stretch | Carboxylic Acid |
UV-Visible spectroscopy provides information on the electronic structure of conjugated systems. The substituted pyrrole ring acts as a chromophore. The presence of both an electron-withdrawing carboxylic acid group and an electron-donating acetamido group on the conjugated pyrrole ring is expected to give rise to π → π* electronic transitions. These transitions would result in one or more strong absorbance bands in the UV region, likely with a maximum absorbance (λ_max) significantly above 200 nm. The extended conjugation and substitution would likely shift the absorbance to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyrrole.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Geometry and Torsion Angles
For 1H-pyrrole-2-carboxylic acid, this dihedral angle is reported to be 11.7(3)°. nih.gov This near-planarity suggests a degree of electronic conjugation between the aromatic pyrrole ring and the carboxyl group. While specific torsion angles for this compound are not available, it is reasonable to infer a similar near-planar geometry, with potential minor deviations introduced by the acetamido group.
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Pyrrole Ring - Carboxyl Group) | 11.7(3)° | nih.gov |
Analysis of Intermolecular Hydrogen Bonding Networks
The crystal structure of 1H-pyrrole-2-carboxylic acid is dominated by a robust network of intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice. nih.gov These interactions create a well-defined and predictable packing arrangement.
The primary hydrogen bonding motif involves the carboxylic acid groups of adjacent molecules. Two molecules associate through a pair of O—H···O hydrogen bonds to form a centrosymmetric dimer. nih.gov This is a common and highly stable arrangement for carboxylic acids.
Furthermore, these dimers are interconnected by additional N—H···O hydrogen bonds. The pyrrolic nitrogen atom of one dimer donates a hydrogen bond to the carbonyl oxygen of a neighboring dimer, linking the dimers into extended chains. nih.gov This intricate network of hydrogen bonds results in a highly cohesive solid-state structure.
| Donor-H···Acceptor | Interaction Type | Role in Crystal Packing | Reference |
|---|---|---|---|
| O—H···O | Carboxylic Acid Dimer Formation | Forms centrosymmetric dimers | nih.gov |
| N—H···O | Chain Formation | Links dimers into extended chains | nih.gov |
Investigation of π-π Stacking Interactions in Crystalline States
In the crystal structure of related diketopyrrolopyrrole-terthiophene polymers, two polymorphs have been identified that differ in their π-π stacking distance. nih.gov This highlights the importance of these interactions in determining the final crystalline form. The enhanced π-π stacking in one of the polymorphs leads to a smaller distance between the aromatic rings and influences the material's electronic properties. nih.gov While specific details of π-π stacking for this compound are not documented, it is anticipated that such interactions would be present and contribute to the cohesion of the crystal lattice.
Polymorphism Studies of Pyrrole Carboxylic Acid Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry, as different crystalline forms of a drug can have different therapeutic effects.
The phenomenon of conformational polymorphism, where different conformers of the same molecule pack into different crystal lattices, is of particular interest for flexible molecules. nih.gov Organic molecules with rotatable bonds, such as the acetamido group in this compound, have a higher propensity to exhibit polymorphism. nih.gov The interplay between the energy of the molecular conformation and the energy of the crystal lattice determines which polymorph is most stable under a given set of conditions. nih.gov
For instance, studies on diketopyrrolopyrrole-terthiophene polymers, which contain pyrrole rings, have shown the existence of two distinct semi-crystalline polymorphs that can be generated by using different solvents during crystallization. nih.gov These polymorphs differ in their π-π stacking distances and exhibit different optical and electronic properties. nih.gov This demonstrates that the crystallization conditions can have a profound impact on the final solid-state structure of pyrrole-containing compounds.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. However, dedicated DFT studies for 4-Acetamido-1H-pyrrole-2-carboxylic acid were not found in the surveyed literature.
Molecular Geometry Optimization and Electronic Structure Properties
A search for studies involving the molecular geometry optimization of this compound using DFT methods yielded no specific results. Consequently, data regarding its optimized bond lengths, bond angles, and dihedral angles are not available. Furthermore, information on its electronic structure properties, such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and charge distribution, remains uncharacterized in the scientific literature.
Prediction of Vibrational Frequencies and Spectroscopic Data Correlation
No published research was found that details the prediction of the vibrational frequencies (e.g., IR or Raman spectra) for this compound through DFT calculations. As a result, there is no available correlation of theoretical spectroscopic data with experimental findings for this specific molecule.
Energetic Profiles of Conformations and Reaction Intermediates
An analysis of energetic profiles, including the study of different molecular conformations, transition states, and reaction intermediates involving this compound, has not been reported. The thermodynamic stability of potential conformers and the energy barriers for potential reactions have not been computationally investigated or published.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein's active site.
Prediction of Binding Modes with Biomolecular Targets (e.g., Enzyme Active Sites)
No molecular docking studies specifically investigating the binding modes of this compound with any biomolecular targets, such as enzyme active sites, have been published. Therefore, there are no computational predictions of its binding poses or interactions within a protein pocket. While the compound is mentioned as a precursor in the biosynthesis of congocidine (B231845), specific docking simulations of the molecule itself are not provided uni-saarland.de.
Rationalization of Observed Biological Activities through Molecular Interactions
In the absence of molecular docking studies, there is no literature available that rationalizes any potential biological activities of this compound through the analysis of its specific molecular interactions with biological targets. The structural basis for any therapeutic or adverse effects, as predicted by computational modeling, remains unexplored.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and chemical biology. These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. By quantifying molecular features, known as descriptors, it becomes possible to build predictive models that can forecast the activity of novel or untested compounds. This in silico approach significantly accelerates the screening of large chemical libraries, prioritizes candidates for synthesis and experimental testing, and provides insights into the molecular properties that govern a specific biological effect.
Calculation of Molecular Descriptors for Predictive Modeling
The foundation of any QSAR model lies in the accurate and comprehensive calculation of molecular descriptors. These numerical values represent various aspects of a molecule's physicochemical and structural properties. For this compound, a range of descriptors can be computed to characterize its steric, electronic, and hydrophobic features. These descriptors are crucial for building predictive models of its potential biological activities.
A variety of software packages and computational methods are employed to calculate these descriptors. The calculated values provide a quantitative fingerprint of the molecule, enabling its comparison with other compounds in a dataset and its inclusion in QSAR modeling. Key molecular descriptors for this compound have been computed and are summarized in the interactive data table below. nih.gov These include parameters such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, all of which are critical in determining a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
Interactive Data Table of Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 168.15 g/mol | PubChem |
| XLogP3 | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 168.05349212 Da | PubChem |
| Topological Polar Surface Area | 82.2 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 205 | PubChem |
In Silico Exploration of Bioactivity Profiles
In the absence of extensive experimental data, in silico methods provide a valuable avenue for exploring the potential biological activities of a compound. These approaches leverage the vast amount of existing chemical and biological data to predict the bioactivity spectrum of a molecule based on its structure. For this compound, its structural relationship to other biologically active pyrrole-containing compounds suggests a range of potential therapeutic applications.
Pyrrole (B145914) derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. mdpi.com The presence of the acetamido and carboxylic acid functional groups on the pyrrole scaffold of this compound suggests that it may interact with various biological targets. For instance, this compound is a known intermediate in the biosynthesis of congocidine, a natural product with biological activity. nih.gov Furthermore, it has been noted to possess antioxidant and antibacterial properties against Streptomyces coelicolor. nih.gov
Computational tools for bioactivity prediction, such as those based on machine learning models trained on large datasets of compound-target interactions, can be employed to generate a more detailed hypothesis about the bioactivity profile of this compound. nih.gov These predictions can guide future experimental investigations by highlighting the most probable biological targets and therapeutic areas for this compound. While specific in silico screening studies for this exact molecule are not extensively reported in the public domain, its structural motifs are common in molecules with known biological functions, making it a candidate for further computational and experimental evaluation.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics and flexibility of a molecule. For this compound, understanding its conformational landscape is crucial for elucidating its interactions with biological macromolecules and for rational drug design.
Identify the most stable conformers: By simulating the molecule in different environments (e.g., in vacuum or in explicit solvent), the lowest energy and most populated conformations can be identified.
Determine the rotational energy barriers: The energy required to rotate around the key single bonds can be calculated, providing information on the rigidity or flexibility of the molecule.
Analyze intramolecular interactions: The presence and stability of intramolecular hydrogen bonds, which can significantly influence the preferred conformation, can be investigated.
Such computational studies would be instrumental in building a comprehensive understanding of the structure-activity relationship of this compound and in guiding the design of analogs with improved biological activity.
Biological Activity and Mechanistic Insights Non Clinical Research
In Vitro Enzyme Inhibition Studies
Enzyme inhibition is a critical area of research for the discovery of new therapeutic agents. By targeting enzymes essential for the survival of pathogens, it is possible to disrupt their life cycles. Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR) are two well-established targets for antimicrobial drug development.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase is a crucial enzyme in the folate synthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.gov This process is vital for cell proliferation and survival in both prokaryotic and eukaryotic organisms. nih.govorscience.ru Consequently, DHFR inhibitors are utilized as antibacterial, antifungal, antimalarial, and anticancer agents. nih.govresearchgate.net
A review of the available scientific literature did not yield specific in vitro studies on the inhibitory activity of 4-Acetamido-1H-pyrrole-2-carboxylic acid against the DHFR enzyme.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Enoyl-Acyl Carrier Protein Reductase is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. frontiersin.orgnih.gov This pathway is responsible for producing the fatty acids necessary for building bacterial cell membranes. frontiersin.orgnih.gov Because the bacterial ENR is structurally distinct from the enzymes in the mammalian fatty acid synthesis pathway, it is considered an attractive and specific target for the development of new antibacterial drugs. nih.gov
Specific data regarding the direct inhibition of ENR by this compound were not found in the reviewed scientific literature. However, various other pyrrole-containing derivatives have been investigated as potential inhibitors of this enzyme. nih.gov
Mechanistic Elucidation of Enzyme-Ligand Interactions
The interaction between an enzyme and a ligand (such as an inhibitor) is a highly specific process governed by non-covalent forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Understanding these interactions at a molecular level is key to designing more potent and selective drugs. The binding event often induces conformational changes in the enzyme's active site, leading to the formation of a stable enzyme-ligand complex that prevents the natural substrate from binding.
Given the absence of specific data demonstrating the inhibition of DHFR or ENR by this compound, a mechanistic elucidation of its potential interactions with these particular enzymes is not available in the current body of literature. It is known, however, that the related compound pyrrole-2-carboxylic acid can act as a competitive inhibitor for other enzymes, such as proline racemase, by mimicking the transition state of the natural substrate. wisc.edu
Antimicrobial Activity in Model Organisms
The evaluation of a compound's activity against whole organisms provides crucial information about its potential as an antimicrobial agent. This section details the known antibacterial and antifungal properties of this compound.
Antibacterial Activity (e.g., against Streptomyces coelicolor, M. tuberculosis H37Rv)
Streptomyces are soil-dwelling bacteria known for producing a wide array of secondary metabolites, including many clinically important antibiotics. frontiersin.org Research has indicated that this compound possesses antibacterial properties against Streptomyces coelicolor.
Table 1: Antibacterial Activity of this compound
| Target Organism | Activity Observed |
|---|---|
| Streptomyces coelicolor | Antibacterial properties |
Regarding Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, the pyrrole (B145914) scaffold is a component of many compounds investigated for antimycobacterial activity. nih.govnih.govcolab.ws However, a review of the literature did not identify specific studies detailing the direct activity of this compound against M. tuberculosis H37Rv.
Antifungal Activity
Notably, this compound has been identified as an isolated intermediate in the biosynthetic pathway of congocidine (B231845). nih.gov Congocidine is a natural product known to possess antimicrobial effects.
Investigation of Other Reported Biological Activities (Mechanistic Focus)
The antioxidant capacity of phenolic compounds, which share some structural similarities with pyrroles in terms of aromaticity and potential for hydrogen donation, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. mdpi.com Similarly, the N-H group in the pyrrole ring could potentially act as a hydrogen donor. The presence of a carboxylic acid group can also influence antioxidant activity. For some phenolic acids, the position of the carboxylic acid group relative to hydroxyl groups can impact the molecule's ability to scavenge radicals. nih.gov
It is important to note that without direct experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging specifically for this compound, any discussion of its antioxidant effects remains speculative.
Direct evidence from in vitro models (non-human) for the anti-inflammatory activity of this compound is not available in the reviewed literature. However, the broader class of pyrrole derivatives has been a subject of interest in the development of anti-inflammatory agents. nih.govresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole moiety in their structure. nih.gov
The anti-inflammatory action of these related compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov Inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. Other potential mechanisms for anti-inflammatory effects could involve the modulation of pro-inflammatory cytokines.
To ascertain the anti-inflammatory potential of this compound, it would need to be evaluated in standard in vitro assays, such as lipopolysaccharide (LPS)-stimulated macrophage models, to measure its effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Structure-Activity Relationship (SAR) Studies for Biological Potency
Specific structure-activity relationship (SAR) studies for this compound concerning its biological potency are not documented. The following discussion is based on general principles derived from studies on other pyrrole derivatives.
The biological activity of pyrrole derivatives is significantly influenced by the nature and position of their functional groups.
Carboxylic Acid Group: The presence of a carboxylic acid is a common feature in many NSAIDs and is often crucial for their activity, as it can interact with the active sites of enzymes like COX. The position of the carboxylic acid on the pyrrole ring is also critical. For instance, some studies on other heterocyclic compounds have shown that the positioning of an acidic moiety can determine the potency and selectivity of enzyme inhibition.
The interplay between the electron-donating or -withdrawing nature of these substituents on the pyrrole ring would ultimately determine the molecule's reactivity and interaction with biological targets.
There is no information regarding the stereochemical aspects of this compound's bioactivity, as the molecule itself is achiral. In general, for chiral derivatives of pyrroles or other bioactive molecules, stereochemistry can play a critical role in their interaction with biological macromolecules, which are themselves chiral. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and efficacies due to the specific three-dimensional arrangement required for optimal binding to a receptor or enzyme active site.
Advanced Applications and Research Utility
Role as a Synthetic Building Block for Complex Molecules
The inherent reactivity and functional group arrangement of 4-Acetamido-1H-pyrrole-2-carboxylic acid make it a valuable intermediate in organic synthesis. The pyrrole (B145914) scaffold is a common motif in a wide array of biologically active compounds and natural products. researchgate.net The presence of the carboxylic acid and acetamido groups provides handles for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular structures.
Fused heterocyclic systems are a cornerstone of medicinal chemistry and materials science, and pyrrole derivatives are frequently used in their construction. researchgate.net this compound has been identified as an intermediate in the biosynthetic pathway of congocidine (B231845) (also known as netropsin), a naturally occurring antibiotic. nih.gov In this pathway, the compound is formed from N-acetylglucosamine through several enzymatic steps before being further elaborated into the final complex product. nih.gov
This role highlights its utility as a precursor for polycyclic structures. The functional groups on the pyrrole ring can be exploited to build adjacent rings, leading to the formation of fused systems like pyrrolopyrimidines or other S,N-heteroacenes. researchgate.netnih.gov The synthesis of such extended π-conjugated systems is of interest for creating novel electronic materials. nih.gov The general strategy involves using the inherent reactivity of the pyrrole ring and its substituents to undergo cyclization reactions, thereby constructing new fused rings.
Beyond fused systems, the compound serves as a versatile building block for constructing advanced organic architectures. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, enabling it to be linked to other molecules or polymer backbones. Simultaneously, the acetamido group can be hydrolyzed to the corresponding amine, providing another site for chemical modification. This dual functionality allows for the programmed assembly of complex, multi-component molecular systems. The ability to selectively modify these functional groups is a key aspect of its utility in creating molecules with tailored properties.
Potential in Biosensor Development and Chemical Biology Probes
The field of biosensors and chemical probes relies on molecules that can specifically interact with biological targets or be immobilized onto sensor surfaces. While direct research on this compound in this area is not extensively documented, the properties of closely related pyrrole carboxylic acid derivatives strongly suggest its potential.
Polypyrrole and its functionalized derivatives are widely used in electrochemical biosensors due to their excellent environmental stability, biocompatibility, and high electronic conductivity. mdpi.comnih.gov The carboxylic acid function is particularly valuable as it allows for the covalent immobilization of biorecognition elements, such as enzymes, onto an electrode surface. researchgate.netresearchgate.net For instance, poly(pyrrole-co-pyrrole-2-carboxylic acid) has been used to create a biosensor for phosphate (B84403) by chemically immobilizing the enzyme pyruvate (B1213749) oxidase via the carboxyl groups. researchgate.net Similarly, polypyrrole-3-carboxylic acid has been incorporated into composite films for the electrochemical detection of dopamine. mdpi.com
Given that this compound contains both the polymerizable pyrrole ring and the essential carboxylic acid group, it is a promising candidate for developing novel biosensors. The acetamido group could further influence the properties of the resulting polymer, potentially improving its solubility, stability, or interaction with biological molecules. These probes are crucial tools for studying disease-related targets and understanding complex biological processes. scispace.com
| Pyrrole Derivative | Enzyme/Component | Analyte Detected | Key Feature |
| Poly(pyrrole-co-pyrrole-2-carboxylic acid) | Pyruvate Oxidase | Phosphate | Carboxyl groups used for enzyme immobilization. researchgate.net |
| Polypyrrole-3-carboxylic acid / Gold Nanoparticles | (none) | Dopamine | Conductive polymer composite film enhances electrochemical signal. mdpi.com |
| Poly(pyrrole-2-carboxylic acid) | Glucose Oxidase | Glucose | Biocomposite formed by covalently modifying polymer particles with the enzyme. researchgate.net |
Exploration in Advanced Materials Research
The search for new organic materials with unique electronic and optical properties is a major focus of modern materials science. Pyrrole-containing compounds have emerged as a significant class of organic semiconductors. researchgate.net
The π-conjugated system of the pyrrole ring is the basis for its semiconducting properties. The performance of these materials in devices like organic field-effect transistors (OFETs) and organic photovoltaics depends heavily on factors like charge carrier mobility and molecular ordering. frontiersin.orgresearchgate.net These properties can be fine-tuned by attaching different functional groups to the pyrrole core.
Prominent examples of high-performance organic semiconductors include those based on diketopyrrolopyrrole (DPP), a structure containing two fused pyrrole rings. frontiersin.orgresearchgate.net Furthermore, π-extended pyrrole-fused heteropines have been synthesized and shown to exhibit high charge carrier mobility in single-crystal field-effect transistors. nih.gov
Therefore, this compound represents an interesting, albeit underexplored, building block for advanced materials. It could potentially be used as a monomer for synthesizing novel conductive polymers or as a precursor for creating new small-molecule organic semiconductors. The acetamido and carboxylic acid groups would be expected to influence the intermolecular interactions (e.g., through hydrogen bonding), solid-state packing, and electronic energy levels of the resulting materials, thereby modulating their performance in electronic devices.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Methodologies
The future development of 4-Acetamido-1H-pyrrole-2-carboxylic acid as a research tool or therapeutic lead is contingent on the availability of efficient and scalable synthetic routes. While general methods for the synthesis of pyrrole (B145914) derivatives are well-established, such as the Paal-Knorr synthesis, specific methodologies tailored to this compound are not extensively reported. organic-chemistry.org Future research should focus on adapting and optimizing existing synthetic strategies to produce this compound with high yield and purity.
Challenges in this area include achieving regioselective substitution on the pyrrole ring and ensuring the stability of the acetamido and carboxylic acid functionalities throughout the synthetic sequence. The development of novel catalytic systems, including the use of iron-containing catalysts which have shown promise in the synthesis of other pyrrole-2-carboxylic acid esters, could provide a pathway to more efficient and environmentally benign synthetic processes. researchgate.net Furthermore, exploring enzymatic or chemo-enzymatic approaches could offer highly selective and sustainable alternatives to traditional chemical synthesis. A recent report has noted the isolation of 4-acetamidepyrrole-2-carboxylic acid through enzymatic processes using N-acetylglucosamine as a precursor. nih.gov
Comprehensive Mechanistic Elucidation of Biological Activities (non-clinical)
The biological activities of this compound are largely unknown. The broader family of pyrrole derivatives exhibits a vast spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.gov A critical future direction is the comprehensive, non-clinical investigation of the biological effects of this specific compound.
Initial in vitro screening against a diverse panel of cell lines and microbial strains would be a crucial first step to identify potential areas of bioactivity. Subsequent research should aim to elucidate the underlying mechanisms of action for any observed effects. This would involve a range of biochemical and cell-based assays to identify the cellular pathways and molecular processes modulated by the compound. The exploration of its potential as an antiproliferative, anti-inflammatory, or antimicrobial agent, based on the activities of related pyrrole structures, would be a logical starting point. nih.govnih.gov
Exploration of Undiscovered Molecular Interactions and Targets
A significant challenge and a key area for future research is the identification of the specific molecular targets with which this compound interacts. The diverse biological activities of pyrrole-based compounds stem from their ability to bind to a wide range of proteins and enzymes. eurekaselect.com Techniques such as affinity chromatography, proteomics-based approaches, and computational target prediction can be employed to identify potential binding partners.
Once putative targets are identified, validation through biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be essential to confirm direct binding and quantify the interaction affinity. Understanding the molecular interactions at an atomic level, potentially through co-crystallization studies, would provide invaluable insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. The pyrrole scaffold is a known feature in the design of inhibitors for various enzymes, and determining if this compound follows this pattern is a priority. researchgate.netmdpi.com
Advanced Computational Design for Rational Derivative Synthesis
Computational chemistry offers powerful tools for accelerating the drug discovery and development process. For this compound, advanced computational design can play a pivotal role in the rational synthesis of derivatives with improved biological activity and pharmacokinetic properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to build predictive models based on the biological data of a series of synthesized analogs. nih.govnih.gov
These models can then guide the design of new derivatives with enhanced potency and selectivity. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these designed compounds to their putative biological targets, providing insights into the key interactions that govern their activity. nih.gov This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the laboratory.
Integration with High-Throughput Screening in Academic Research Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with desired biological activity. Integrating this compound and a library of its rationally designed derivatives into HTS campaigns in academic research settings could uncover novel and unexpected biological functions.
The development of robust and miniaturized assays suitable for HTS is a key prerequisite. These assays could be designed to probe a wide range of biological processes, from enzyme inhibition to modulation of protein-protein interactions and cellular signaling pathways. The hits identified from such screens would then serve as starting points for more detailed mechanistic studies and lead optimization efforts, potentially opening up new avenues for therapeutic intervention.
Q & A
Q. How is 4-Acetamido-1H-pyrrole-2-carboxylic acid structurally characterized in academic research?
Methodological Answer: Structural characterization typically involves X-ray crystallography to resolve bond lengths, angles, and hydrogen-bonding networks. For example, pyrrole derivatives like 1H-pyrrole-2-carboxylic acid form centrosymmetric dimers via N–H⋯O hydrogen bonds (graph-set motif R2<sup>2</sup>(10)), as confirmed by single-crystal studies . Complementary techniques include NMR (to confirm proton environments) and FT-IR (to identify functional groups like the acetamido and carboxylic acid moieties). PubChem provides canonical SMILES (C(C(=O)O)C1=CC=CN1NC(=O)C) and InChI identifiers for computational validation .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Methodological Answer: Safety Data Sheets (SDS) for analogous pyrrole-carboxylic acids (e.g., 3-cyano-1H-pyrrole-2-carboxylic acid) recommend:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
- Storage: In cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .
Q. What analytical techniques are used to confirm the purity of this compound?
Methodological Answer:
- HPLC/MS: To detect impurities and confirm molecular weight (theoretical MW: 168.15 g/mol based on C7H8N2O3).
- Elemental Analysis (EA): Validates %C, %H, and %N against theoretical values.
- Melting Point Determination: Consistency with literature values (e.g., related compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have MP ranges reported in PubChem) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., using B3LYP functional) optimize molecular geometry and predict properties:
- HOMO-LUMO Gaps: To assess reactivity and charge transfer potential.
- Electrostatic Potential (ESP) Maps: Identify nucleophilic/electrophilic sites (e.g., the carboxylic acid group).
- Vibrational Frequencies: Compare computed IR spectra with experimental data .
Validation against crystallographic data (e.g., bond lengths from ) ensures accuracy.
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Retrosynthetic Analysis: AI-powered tools (e.g., Template_relevance models) predict feasible routes by decomposing the target into precursors like pyrrole-2-carboxylic acid and acetamide .
- One-Step Functionalization: Introduce substituents at the 3- or 5-positions via electrophilic substitution (e.g., bromination) to modulate bioactivity.
- Protecting Groups: Use tert-butoxycarbonyl (Boc) to temporarily block the carboxylic acid during reactions .
Q. How do crystallographic studies resolve contradictions in reported hydrogen-bonding patterns of pyrrole-carboxylic acids?
Methodological Answer: Discrepancies in hydrogen-bonding motifs (e.g., dimer vs. chain packing) are addressed by:
- High-Resolution X-ray Diffraction: Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion .
- Temperature-Dependent Studies: Analyze thermal ellipsoids to confirm rigid vs. flexible hydrogen bonds.
- Comparative Analysis: Cross-reference with related structures (e.g., 5-methyl-1H-pyrrole-2-carboxylic acid ) to identify trends in supramolecular assembly.
Q. What experimental designs evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays: Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry.
- Molecular Docking: Align the compound’s structure (from ) with enzyme active sites (PDB IDs) to rationalize inhibition mechanisms .
Q. How can synthetic byproducts of this compound be identified and mitigated?
Methodological Answer:
- LC-MS/MS: Detect and characterize byproducts (e.g., acetylated side products).
- Reaction Optimization: Adjust pH to stabilize intermediates; for example, maintaining acidic conditions prevents decarboxylation.
- Green Chemistry Approaches: Use biocatalysis (e.g., REAXYS_BIOCATALYSIS database ) to enhance selectivity and reduce waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
